molecular formula C10H11N3O B2892545 (R)-(5-Methyl-4,5-dihydro-1H-pyrazol-1-YL)(pyridin-3-YL)methanone CAS No. 130775-79-0

(R)-(5-Methyl-4,5-dihydro-1H-pyrazol-1-YL)(pyridin-3-YL)methanone

Cat. No.: B2892545
CAS No.: 130775-79-0
M. Wt: 189.218
InChI Key: KKMMIKKVFRCZBO-MRVPVSSYSA-N
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Description

(R)-(5-Methyl-4,5-dihydro-1H-pyrazol-1-YL)(pyridin-3-YL)methanone: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-(5-Methyl-4,5-dihydro-1H-pyrazol-1-YL)(pyridin-3-YL)methanone typically involves the following steps:

  • Knoevenagel Condensation: : This reaction involves the condensation of a suitable aldehyde or ketone with a compound containing an active methylene group. For example, a reaction between a pyridine derivative and a methyl-substituted pyrazole derivative can be used.

  • Michael Addition: : Following the Knoevenagel condensation, a Michael addition reaction can be performed to introduce the pyridine moiety. This step often requires a catalyst such as L-proline to facilitate the addition.

  • Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvents, temperature, and pressure conditions are optimized to maximize yield and minimize by-products. Additionally, the use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is often considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(R)-(5-Methyl-4,5-dihydro-1H-pyrazol-1-YL)(pyridin-3-YL)methanone: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: : Substitution reactions can introduce different functional groups at specific positions on the pyrazole or pyridine rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired functional group.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives with different functional groups.

Scientific Research Applications

(R)-(5-Methyl-4,5-dihydro-1H-pyrazol-1-YL)(pyridin-3-YL)methanone: has several scientific research applications:

  • Medicinal Chemistry: : The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders, inflammation, and cancer.

  • Agrochemistry: : It can serve as an intermediate in the synthesis of herbicides and pesticides.

  • Material Science: : The compound's unique structure makes it suitable for the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which (R)-(5-Methyl-4,5-dihydro-1H-pyrazol-1-YL)(pyridin-3-YL)methanone exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological system and the desired outcome.

Comparison with Similar Compounds

(R)-(5-Methyl-4,5-dihydro-1H-pyrazol-1-YL)(pyridin-3-YL)methanone: can be compared with other similar compounds, such as:

  • 3-Phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone: : This compound has a similar structure but with different substituents on the pyrazole and pyridine rings.

  • Dihydro-5-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazole): : This compound features a different substitution pattern on the pyrazole ring.

The uniqueness of This compound lies in its specific combination of substituents, which can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

[(3R)-3-methyl-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-8-4-6-12-13(8)10(14)9-3-2-5-11-7-9/h2-3,5-8H,4H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMMIKKVFRCZBO-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=NN1C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC=NN1C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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